Nooglutil
Overview
Description
Nooglutyl, also known as N-5-HydroxyNicotinoyl-L-Glutamic acid, is a nootropic agent that has been studied for its potential to treat amnesia and other cognitive impairments. It was researched extensively at the Research Institute of Pharmacology, Russian Academy of Medical Sciences. This compound has shown various effects on the central nervous system in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nooglutyl can be synthesized through a series of chemical reactions involving the coupling of 5-hydroxy-3-pyridinecarboxylic acid with L-glutamic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Nooglutyl would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Nooglutyl undergoes various chemical reactions, including:
Oxidation: Nooglutyl can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Nooglutyl into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group or the carboxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amide derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study amide bond formation and reactions involving pyridine derivatives.
Biology: Investigated for its effects on the central nervous system and potential neuroprotective properties.
Medicine: Explored as a potential treatment for cognitive impairments, including amnesia and Alzheimer’s disease.
Industry: Potential applications in the development of nootropic supplements and cognitive enhancers
Mechanism of Action
Nooglutyl shares structural similarities with other nootropic compounds such as Picamilon (N-Nicotinoyl-GABA) and Piracetam. it is unique in its specific modulation of AMPA receptors and its combined effects on both the glutamatergic and dopaminergic systems .
Comparison with Similar Compounds
Picamilon: N-Nicotinoyl-GABA
Piracetam: 2-Oxo-1-pyrrolidine acetamide
Aniracetam: 1-(4-Methoxybenzoyl)-2-pyrrolidinone
Oxiracetam: 4-Hydroxy-2-oxo-1-pyrrolidine acetamide.
Nooglutyl stands out due to its unique combination of neuroprotective, cognitive-enhancing, and antiamnesic properties, making it a promising candidate for further research and development in the field of nootropics.
Properties
IUPAC Name |
(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZGYOJFPGPYCS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920687 | |
Record name | Nooglutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112193-35-8 | |
Record name | Nooglutil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nooglutil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nooglutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOOGLUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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